

# Benzenesulfonohydrazide synthesis from benzenesulfonyl chloride

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## Compound of Interest

Compound Name: Benzenesulfonohydrazide

Cat. No.: B1205821

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An In-depth Technical Guide to the Synthesis of **Benzenesulfonohydrazide** from Benzenesulfonyl Chloride

## Introduction

**Benzenesulfonohydrazide** is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its derivatives, particularly benzenesulfonyl hydrazones, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties.[2] This technical guide provides a comprehensive overview of the synthesis of **benzenesulfonohydrazide** from benzenesulfonyl chloride, focusing on detailed experimental protocols, quantitative data analysis, and a visual representation of the reaction workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## General Reaction Scheme

The synthesis of **benzenesulfonohydrazide** is typically achieved through the reaction of benzenesulfonyl chloride with hydrazine hydrate.[3][4] The reaction proceeds via a nucleophilic substitution mechanism where the hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of **benzenesulfonohydrazide** and hydrochloric acid. A second equivalent of hydrazine or another base is often used to neutralize the HCl byproduct. [3][5]

Reaction:  $\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + 2 \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHNH}_2 + \text{N}_2\text{H}_5\text{Cl} + 2 \text{H}_2\text{O}$

## Experimental Protocols

Several methods for the synthesis of **benzenesulfonohydrazide** have been reported, with variations in solvents and reaction conditions. Below are detailed protocols for two common procedures.

### Protocol 1: Synthesis in Tetrahydrofuran (THF) at Low Temperature

This protocol is adapted from a procedure reported to yield high purity **benzenesulfonohydrazide**.<sup>[3]</sup>

Materials:

- Benzenesulfonyl chloride (1 mmol, 1 eq)
- 80% Hydrazine hydrate (2.1 mmol, 2.1 eq)
- Tetrahydrofuran (THF), 10 ml
- Ethyl acetate
- Silica gel 60
- Chloroform/Methanol mixture (9.4:0.6)

Procedure:

- In a round-bottom flask, dissolve 80% hydrazine hydrate (0.1 ml, 2.1 mmol) in THF (10 ml).
- Cool the solution to -8°C using an appropriate cooling bath.
- Slowly add benzenesulfonyl chloride (1 mmol) to the cooled hydrazine solution while stirring.
- Continue stirring the reaction mixture at -8°C for 30 minutes.<sup>[3]</sup>

- After 30 minutes, extract the mixture with ethyl acetate.
- Concentrate the organic filtrate under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography on silica gel 60 using a chloroform/methanol (9.4:0.6) mixture as the eluent.[3]
- The final product is a white powder.[6]

## Protocol 2: Synthesis in Ethanol

This protocol provides an alternative solvent system for the synthesis.[7]

Materials:

- Substituted or unsubstituted benzenesulfonyl chloride
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve the benzenesulfonyl chloride in ethanol.
- Add hydrazine hydrate to the ethanolic solution.
- The reaction can be carried out at room temperature or with gentle heating, depending on the reactivity of the specific benzenesulfonyl chloride.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the product can be isolated by precipitation or by removing the solvent under reduced pressure, followed by recrystallization or column chromatography for purification.

## Data Presentation

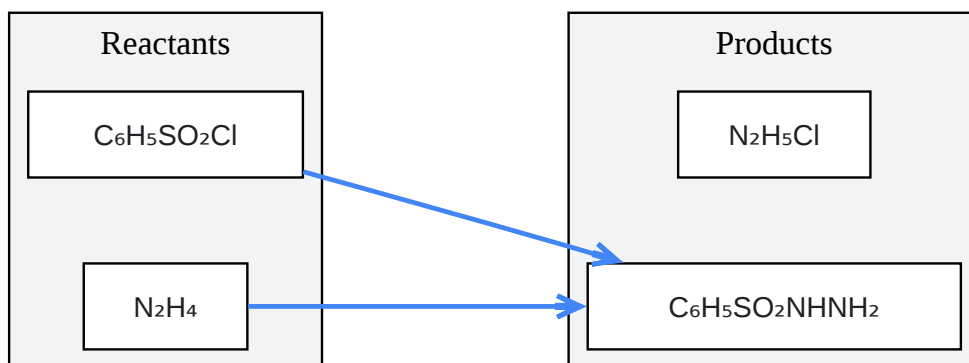
The following table summarizes the quantitative data obtained from the synthesis of **benzenesulfonohydrazide** as reported in the literature.

Parameter	Value	Reference
Yield	90%	[3]
Melting Point	102-104°C	[3]
Appearance	White powder	[6]
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ = 3.62 (2H, s), 5.62 (1H, s), 7.57 (2H, t, J = 7.3 Hz), 7.65 (1H, t, J = 7.3 Hz), 7.93 (2H, d, J = 7.0 Hz)	[3]
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ = 128.2, 129.3, 133.5, 136.3	[3]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S	[3]
Molecular Weight	172.2 g/mol	[3]

## Visualizations

### Reaction Mechanism

The following diagram illustrates the nucleophilic substitution reaction between benzenesulfonyl chloride and hydrazine.

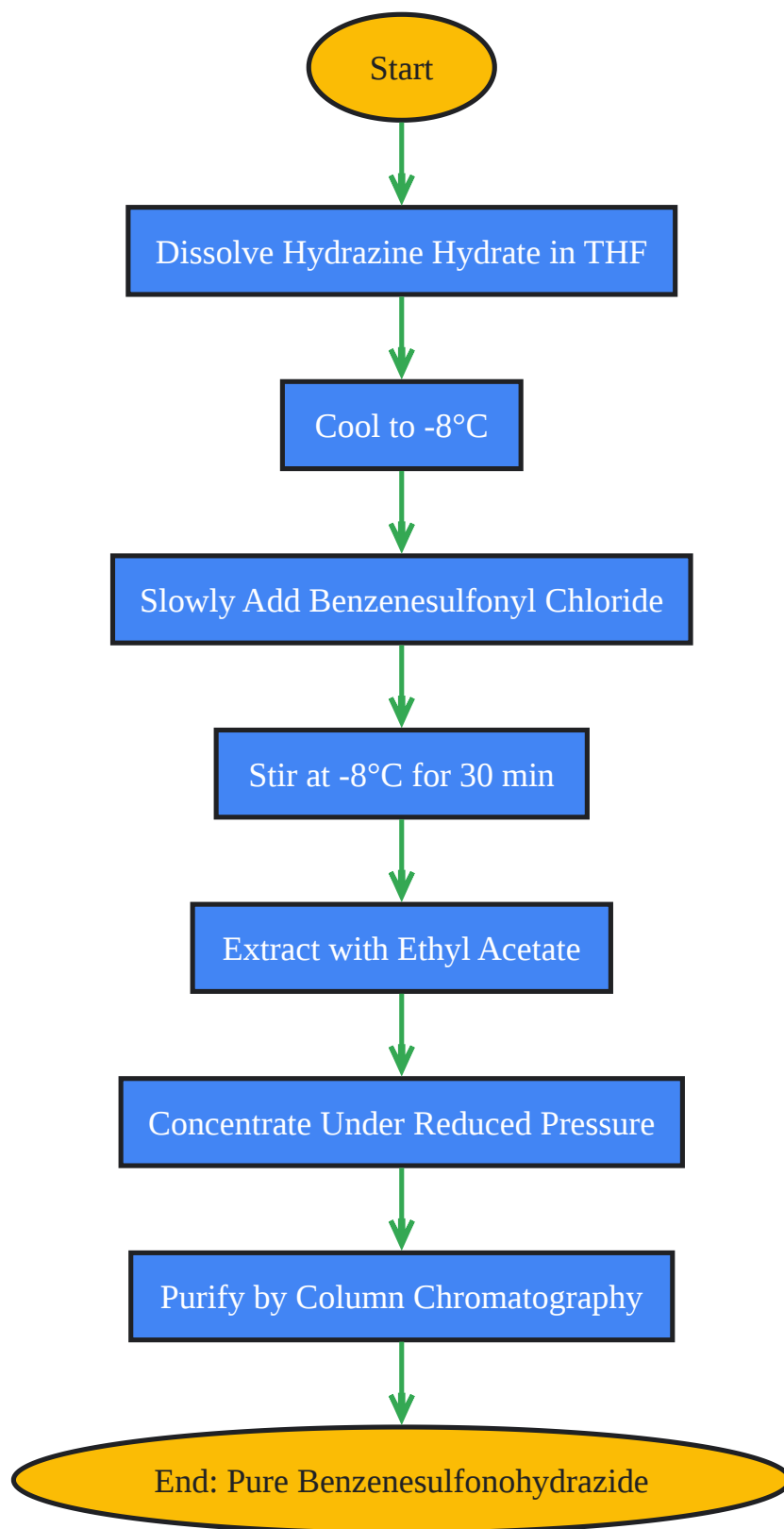


Benzenesulfonyl Chloride

 $+ 2 \text{N}_2\text{H}_4$ 

Benzenesulfonohydrazide

HCl



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